molecular formula C9H8BrCl B1336438 2-Bromo-3-(4-chlorophenyl)-1-propene CAS No. 93507-53-0

2-Bromo-3-(4-chlorophenyl)-1-propene

Cat. No. B1336438
CAS RN: 93507-53-0
M. Wt: 231.51 g/mol
InChI Key: ILCUGTIAEMQJCM-UHFFFAOYSA-N
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Patent
US06548448B2

Procedure details

A solution of 8 ml (0.0622 mol) of 2,3-dibromopropene in 50 ml diethyl ether was placed under a nitrogen atmosphere by use of a Firestone valve. While cooling in an ice water bath, a solution of 62 ml (0.062 mol) of 1M 4-chlorophenylmagnesium bromide in diethyl ether was added slowly via addition funnel. After stirring for 2 hours while warming to room temperature, the reaction was recooled in an ice bath and 50 ml of 1 N hydrochloric acid was then added via syringe. The resulting mixture was transferred to a separatory funnel and the phases were separated. The organic layer was dried over MgSO4 and filtered. The solvent was removed from the filtrate in vacuo. The residue was triturated with cold pentanes to yield 12.0 g of 1-(2-bromo-allyl)-4-chloro-benzene as an oil which was used in without further purification.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([CH2:4]Br)=[CH2:3].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([Mg]Br)=[CH:9][CH:8]=1.Cl>C(OCC)C>[Br:1][C:2](=[CH2:3])[CH2:4][C:10]1[CH:11]=[CH:12][C:7]([Cl:6])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
BrC(=C)CBr
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling in an ice water bath
CUSTOM
Type
CUSTOM
Details
the reaction was recooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The resulting mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cold pentanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(CC1=CC=C(C=C1)Cl)=C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.